molecular formula C6H7F2KO3 B2851638 Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate CAS No. 2580209-57-8

Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate

Cat. No.: B2851638
CAS No.: 2580209-57-8
M. Wt: 204.214
InChI Key: WICXRYZCTGBMDN-UHFFFAOYSA-M
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Description

Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate (molecular formula: C₁₀H₁₃F₂KO₃) is a fluorinated cyclobutane derivative. The compound features a carboxylate potassium salt and a difluoromethoxy (-OCHF₂) substituent on the cyclobutane ring. This structural configuration enhances aqueous solubility compared to its carboxylic acid form (C₆H₈F₂O₃, CAS 1803603-34-0) and ester analogs, making it advantageous for pharmaceutical formulations . Fluorine atoms in the difluoromethoxy group contribute to metabolic stability and electronic effects, aligning with trends in fluorinated drug design .

Properties

IUPAC Name

potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O3.K/c7-6(8)11-4-1-3(2-4)5(9)10;/h3-4,6H,1-2H2,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICXRYZCTGBMDN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OC(F)F)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2KO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate typically involves the reaction of 3-(difluoromethoxy)cyclobutane-1-carboxylic acid with a potassium base, such as potassium hydroxide or potassium carbonate. The reaction is usually carried out in an appropriate solvent, such as water or an alcohol, under controlled temperature conditions to ensure complete conversion to the potassium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

    Hydrolysis: The compound can be hydrolyzed to yield 3-(difluoromethoxy)cyclobutane-1-carboxylic acid and potassium hydroxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles. The reactions are typically carried out in organic solvents at moderate temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing and reducing agents are used under controlled conditions.

    Hydrolysis: The reaction is usually carried out in the presence of water or aqueous acid/base solutions at elevated temperatures.

Major Products Formed

    Substitution Reactions: Various substituted derivatives of the original compound.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.

    Hydrolysis: 3-(difluoromethoxy)cyclobutane-1-carboxylic acid and potassium hydroxide.

Scientific Research Applications

Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Solubility (Predicted) Applications
Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate C₁₀H₁₃F₂KO₃ 264.31 EN300-27706979 Difluoromethoxy, Carboxylate High (aqueous) Pharmaceutical formulations
Ethyl 3,3-difluorocyclobutanecarboxylate C₇H₁₀F₂O₂ 164.15 227607-45-6 Ethyl ester, 3,3-difluoro Moderate (organic) Chemical intermediate
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate C₁₂H₂₀O₆ 260.28 N/A Dimethoxy, Diisopropyl ester Low (organic) Organic synthesis
3-(Difluoromethoxy)cyclobutane-1-carboxylic acid C₆H₈F₂O₃ 178.12 1803603-34-0 Difluoromethoxy, Carboxylic acid Moderate (aqueous/organic) Biochemical research

Key Observations:

  • Solubility: The potassium salt form of the target compound exhibits superior aqueous solubility compared to ester derivatives (e.g., ethyl or diisopropyl esters) due to ionic dissociation .
  • Fluorine Effects: The difluoromethoxy group (-OCHF₂) offers a balance of lipophilicity and metabolic resistance, contrasting with bulkier groups like trifluoroethoxy (-OCH₂CF₃) in analogs (e.g., compounds in ), which may hinder membrane permeability .
  • Functional Groups: Carboxylate salts (target compound) are more water-soluble than carboxylic acids or esters, aligning with their use in drug formulations. Esters (e.g., ethyl, methyl) are typically intermediates in synthesis .

Case Studies of Structural Analogs

Ethyl 3,3-Difluorocyclobutanecarboxylate (CAS 227607-45-6):

  • Used as a building block in synthesizing fluorinated pharmaceuticals. Its ethyl ester group facilitates lipophilicity, aiding in cell membrane penetration during early-stage drug development .
  • Lacks the difluoromethoxy group, reducing its electronic effects compared to the target compound.

Isopropyl 1-(Boc-amino)-3,3-difluorocyclobutanecarboxylate: Features a Boc-protected amino group, enabling peptide coupling reactions. The potassium carboxylate form of the target compound avoids steric hindrance from protecting groups, simplifying formulation .

Diisopropyl 3,3-Dimethoxycyclobutane-1,1-dicarboxylate:

  • The dimethoxy groups increase polarity but reduce metabolic stability compared to fluorinated analogs. Primarily used in academic organic synthesis .

Biological Activity

Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate (CAS No. 2580209-57-8) is a potassium salt derived from 3-(difluoromethoxy)cyclobutane-1-carboxylic acid. This compound has garnered attention for its potential biological activities, which are primarily attributed to its unique chemical structure and the presence of the difluoromethoxy group. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₈F₂O₃K
  • Molecular Weight : 224.19 g/mol
  • Structural Features : The presence of the difluoromethoxy group is significant as it influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound is largely dependent on its interaction with specific molecular targets, including enzymes and receptors. The difluoromethoxy group enhances lipophilicity, potentially facilitating membrane permeability and interaction with lipid bilayers. The compound may modulate enzyme activities or receptor functions through:

  • Enzyme Inhibition : Binding to active sites or allosteric sites on enzymes, altering their catalytic efficiency.
  • Receptor Modulation : Acting as an agonist or antagonist at various receptor sites, which may lead to downstream signaling changes.

Biological Activity

Research indicates that this compound exhibits a variety of biological activities:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines. The specific activity of this compound in tumor models remains to be fully elucidated.
  • Antimicrobial Properties : Similar fluorinated compounds have shown efficacy against bacterial strains, indicating potential for antimicrobial applications.
  • Urease Inhibition : The compound may exhibit urease inhibitory activity, which is relevant for treating conditions like Helicobacter pylori infections.

Research Findings and Case Studies

Recent studies have focused on the pharmacological implications of difluoromethoxy-containing compounds:

StudyFindings
Investigated the synthesis and characterization of potassium salts derived from cyclobutane carboxylic acids, noting their potential in medicinal chemistry.
Reviewed fluorinated compounds in drug design, highlighting improved bioactivity due to structural modifications such as the introduction of difluoromethoxy groups.
Explored the biological activity of related compounds, demonstrating cytotoxicity against human tumor cell lines and suggesting a structure-activity relationship that could apply to this compound.

Q & A

Q. What are the common synthetic routes for preparing Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate, and what reaction conditions are critical for yield optimization?

The synthesis typically involves cyclobutane ring formation followed by functionalization. Key steps include:

  • Cyclobutane carboxylate backbone assembly : Ring-closing strategies using [2+2] photocycloaddition or strain-driven ring formation.
  • Difluoromethoxy introduction : Electrophilic fluorination or nucleophilic substitution using reagents like difluoromethyl triflate under basic conditions (e.g., potassium carbonate) .
  • Carboxylate salt formation : Neutralization of the carboxylic acid precursor with potassium hydroxide. Critical parameters include temperature control (<0°C for fluorination to minimize side reactions) and inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological validation involves:

  • HPLC-MS : To assess purity (>95%) and detect residual solvents or byproducts.
  • NMR spectroscopy : ¹⁹F NMR confirms the presence of the difluoromethoxy group (δ ~ -80 to -90 ppm), while ¹H/¹³C NMR verifies cyclobutane ring integrity .
  • X-ray crystallography : For absolute stereochemical confirmation if chiral centers are present .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiomerically pure derivatives of this compound?

Enantioselective synthesis requires:

  • Chiral auxiliaries : Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to direct stereochemistry during cyclobutane ring formation .
  • Asymmetric catalysis : Pd-catalyzed cross-couplings or organocatalytic fluorination to control stereocenters .
  • Dynamic kinetic resolution : Exploit ring strain in cyclobutane intermediates to favor one enantiomer during ring-opening/functionalization .

Q. How does the difluoromethoxy group influence the compound’s electronic and steric properties compared to non-fluorinated analogs?

The difluoromethoxy group (-OCF₂H) introduces:

  • Electron-withdrawing effects : Stabilizes adjacent carboxylate via inductive effects, altering pKa (predicted ΔpKa ~ 1–2 units lower than methoxy analogs) .
  • Steric bulk : The CF₂ group increases van der Waals volume, impacting binding affinity in biological assays (e.g., enzyme inhibition studies) .
  • Metabolic stability : Fluorination reduces oxidative metabolism, enhancing in vivo half-life in pharmacokinetic studies .

Q. How can computational modeling guide the optimization of reaction pathways for derivatives of this compound?

Computational tools include:

  • DFT calculations : To predict transition states for fluorination reactions and identify low-energy pathways .
  • Retrosynthetic analysis : AI-driven platforms (e.g., Pistachio, Reaxys) propose feasible routes using known cyclobutane-building reactions .
  • Molecular docking : To screen derivatives for bioactivity by simulating interactions with target proteins (e.g., PCSK9 inhibitors) .

Data Contradiction & Validation

Q. How to resolve discrepancies in reported biological activity between Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate and its trifluoromethyl analog?

Contradictions may arise from:

  • Electrophilicity differences : The trifluoromethyl group (-CF₃) is more electron-withdrawing than -OCF₂H, altering reactivity in nucleophilic environments .
  • Solubility variations : Potassium carboxylates generally exhibit higher aqueous solubility than methyl esters, affecting bioavailability assays . Validation requires side-by-side assays under identical conditions (e.g., IC₅₀ comparisons in enzyme inhibition) and computational SAR studies .

Q. What analytical techniques are most effective for characterizing degradation products under accelerated stability testing?

  • LC-HRMS : Identifies hydrolyzed products (e.g., free carboxylic acid or defluorinated species).
  • TGA/DSC : Detects thermal decomposition pathways (e.g., loss of CO₂ or CF₂H fragments) .
  • Stability-indicating assays : Forced degradation under acidic/alkaline conditions quantifies susceptibility to hydrolysis .

Experimental Design

Q. How to design a study investigating the compound’s role as a PCSK9 inhibitor, including controls and readouts?

  • In vitro setup : Use HEK293 cells expressing human PCSK9.
  • Positive control : Alirocumab (known PCSK9 antibody).
  • Readouts : LDL receptor (LDLR) upregulation (flow cytometry) and PCSK9-LDLR binding (SPR analysis) .
    • In vivo validation : Mouse models with diet-induced hypercholesterolemia. Monitor serum LDL-C levels pre/post 28-day dosing (oral administration, 10 mg/kg) .

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